Tetramethylammonium tribromide
CAS No.: 15625-56-6
Cat. No.: VC21068977
Molecular Formula: C4H12Br3N-2
Molecular Weight: 313.86 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15625-56-6 |
---|---|
Molecular Formula | C4H12Br3N-2 |
Molecular Weight | 313.86 g/mol |
Standard InChI | InChI=1S/C4H12N.Br3/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1 |
Standard InChI Key | JFZBJMYWDMJRDB-UHFFFAOYSA-N |
SMILES | C[N+](C)(C)C.Br[Br-]Br |
Canonical SMILES | C[N+](C)(C)C.Br[Br-]Br |
Introduction
Chemical Identity and Structure
Tetramethylammonium tribromide is a quaternary ammonium tribromide compound consisting of a tetramethylammonium cation paired with a tribromide anion. The chemical identity of this compound is well-established in chemical databases and literature.
Basic Chemical Information
The fundamental chemical characteristics of tetramethylammonium tribromide are summarized in the following table:
Parameter | Value |
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Chemical Name | Tetramethylammonium tribromide |
CAS Registry Number | 15625-56-6 |
Molecular Formula | C₄H₁₂Br₃N⁻² |
Molecular Weight | 313.86 g/mol |
Chemical Structure | [(CH₃)₄N]⁺[Br₃]⁻ |
Synonyms and Alternative Nomenclature
The compound is known by several alternative names in chemical literature and databases:
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Einecs 239-700-8
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Mono(tetramethylammonium) tribromide
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Methanaminium, N,N,N-trimethyl-, (tribromide)
The structure consists of a positively charged tetramethylammonium ion [(CH₃)₄N]⁺ and a negatively charged tribromide ion [Br₃]⁻, which contains three bromine atoms in a linear arrangement. The tribromide anion can be conceptualized as a complex between a bromide ion and molecular bromine (Br⁻ · Br₂).
Physical and Chemical Properties
Tetramethylammonium tribromide possesses distinctive physical and chemical attributes that influence its applications and handling requirements.
Physical Properties
The physical characteristics of tetramethylammonium tribromide are detailed in the following table:
Property | Description |
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Physical State | Powder |
Color | Orange |
Melting Point | 115-118 °C |
Solubility | Slightly soluble in water and alcohols; slowly dissolves in acetone (with reaction) |
Hygroscopicity | Hygroscopic (moisture-sensitive) |
Chemical Reactivity
Tetramethylammonium tribromide demonstrates several notable chemical behaviors:
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It serves as a source of electrophilic bromine for organic synthesis reactions.
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When dissolved in acetone, it undergoes a chemical reaction that produces a lachrymatory solution (tear-inducing).
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The compound is hygroscopic, readily absorbing moisture from the atmosphere.
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It maintains a stable bromine degree of 1 g = 3.18 milliequivalents of Br₂ when handled correctly .
The tribromide moiety functions as the active component in bromination reactions, with the quaternary ammonium counterion enhancing the compound's solubility in organic solvents and modulating its reactivity.
Preparation Methods
The synthesis of tetramethylammonium tribromide can be accomplished through established laboratory procedures.
Standard Preparation Technique
The preparation of tetramethylammonium tribromide typically follows this procedure:
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Stoichiometric amounts of tetramethylammonium bromide and sodium bromide are dissolved in hot water (approximately 1 L of water per mole of sodium bromide).
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Concentrated nitric acid (2.2 moles per mole of sodium bromide) is slowly added with continuous stirring.
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The reaction initiates after a few minutes and can become quite exothermic.
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When the reaction mixture returns to room temperature, the orange precipitate is filtered.
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The collected solid is washed with ethanol and ether.
This preparation method is conceptually similar to that used for other quaternary ammonium tribromides. For instance, the synthesis of tetraethylammonium tribromide (TEATB) follows a comparable procedure, resulting in an orange-yellow crystalline compound that is subsequently dried over molten calcium chloride .
Alternative Synthesis Approaches
While the standard preparation described above is the most commonly employed method, variations involving different oxidizing agents instead of nitric acid have been documented for similar quaternary ammonium tribromides. These alternative approaches may be adaptable to tetramethylammonium tribromide synthesis as well.
Applications in Organic Synthesis
Tetramethylammonium tribromide serves as a versatile reagent in organic synthesis, particularly for bromination reactions.
Bromination Reactions
The primary application of tetramethylammonium tribromide is as a selective brominating agent. It offers several advantages over elemental bromine:
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Enhanced safety profile
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Improved handling characteristics
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Greater selectivity in certain bromination reactions
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Solid-state reagent (easier to measure precisely)
Similar to tetrabutylammonium tribromide (TBABr₃), tetramethylammonium tribromide can exhibit regioselectivity in bromination reactions. For instance, in the bromination of aromatic compounds, these reagents can demonstrate para-selectivity under appropriate conditions .
Regioselectivity in Bromination
Quaternary ammonium tribromides like tetramethylammonium tribromide can demonstrate remarkable regioselectivity in bromination reactions. Research on related compounds has shown para-selective bromination of substrates that might otherwise favor ortho substitution based on electronic factors alone .
For example, studies with tetrabutylammonium tribromide have demonstrated highly para-selective bromination of 2-amino-6-cyanopyridine, overriding the intrinsic bias for ortho substitution that would be predicted from HOMO orbital considerations and calculated ¹³C chemical shifts .
Reaction Mechanisms
Understanding the reaction mechanism of tetramethylammonium tribromide provides insight into its reactivity patterns and selectivity.
Proposed Bromination Mechanism
Traditionally, the free tribromide anion (Br₃⁻) was proposed as the active brominating species in reactions involving quaternary ammonium tribromides. This mechanism suggested:
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Proton transfer from the substrate to the tribromide
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Series of electron transfers
Alternative Mechanistic Considerations
Recent research suggests that the undissociated quaternary ammonium tribromide complex, rather than the free tribromide anion, may be the active brominating species. Quantum mechanical modeling indicates:
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The undissociated complex has a lower LUMO energy
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This lower energy makes it more reactive as an electrophile
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The quaternary ammonium cation's interaction with the tribromide anion enhances electrophilicity
These mechanistic insights help explain the distinctive reactivity patterns observed with tetramethylammonium tribromide and related compounds.
Comparison with Related Compounds
Tetramethylammonium tribromide belongs to a family of quaternary ammonium tribromides with similar properties but distinct characteristics.
Tetramethylammonium Bromide Precursor
Tetramethylammonium bromide (TMAB), the precursor to tetramethylammonium tribromide, has the following properties:
Property | Tetramethylammonium Bromide | Tetramethylammonium Tribromide |
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CAS Number | 64-20-0 | 15625-56-6 |
Molecular Formula | C₄H₁₂BrN | C₄H₁₂Br₃N⁻² |
Molecular Weight | 154.05 g/mol | 313.86 g/mol |
Appearance | Slightly gray crystalline powder | Orange powder |
Melting Point | >300°C | 115-118°C |
Water Solubility | Highly soluble (0.1 g/mL) | Slightly soluble |
Tetramethylammonium bromide serves as an ion pair reagent, surface-active agent, and phase transfer catalyst . It is from this precursor that tetramethylammonium tribromide is synthesized through reaction with additional bromine sources.
Other Quaternary Ammonium Tribromides
Tetramethylammonium tribromide shares similarities with other quaternary ammonium tribromides such as:
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Tetraethylammonium tribromide (TEATB)
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Tetrabutylammonium tribromide (TBABr₃)
These compounds differ primarily in the alkyl groups attached to the nitrogen atom, which affects their solubility profiles and subtle aspects of their reactivity. Tetrabutylammonium tribromide, with its longer alkyl chains, generally exhibits enhanced solubility in organic solvents compared to tetramethylammonium tribromide .
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